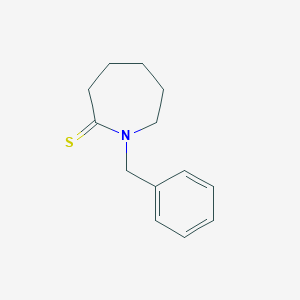
1-Benzylazepane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylazepane-2-thione, also known as BZT, is a chemical compound that belongs to the class of thioamides. It has been studied for its potential use in scientific research due to its unique properties and effects on the body.
Mecanismo De Acción
1-Benzylazepane-2-thione acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can result in a variety of effects on the body. This compound has also been shown to have affinity for other neurotransmitter transporters, including the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on the body, including increased locomotor activity, enhanced cognitive function, and decreased appetite. It has also been shown to have potential as a treatment for depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzylazepane-2-thione in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, this compound has also been shown to have potential for abuse, which can be a limitation in certain types of experiments. Additionally, its effects on other neurotransmitter transporters can complicate the interpretation of results.
Direcciones Futuras
Future research on 1-Benzylazepane-2-thione could focus on its potential use in the development of drugs for the treatment of Parkinson's disease and addiction. It could also be studied for its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research could be done to investigate the potential for abuse and addiction associated with this compound.
Métodos De Síntesis
The synthesis of 1-Benzylazepane-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield this compound. This method has been shown to be effective in producing high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
1-Benzylazepane-2-thione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and addiction.
Propiedades
| 17642-90-9 | |
Fórmula molecular |
C13H17NS |
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
1-benzylazepane-2-thione |
InChI |
InChI=1S/C13H17NS/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
NTVHIBSZRIPLLA-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
SMILES canónico |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
Sinónimos |
2H-Azepine-2-thione, hexahydro-1-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
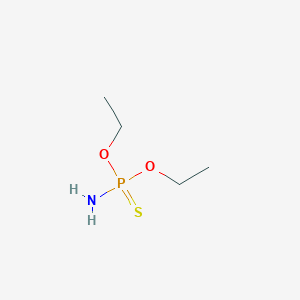
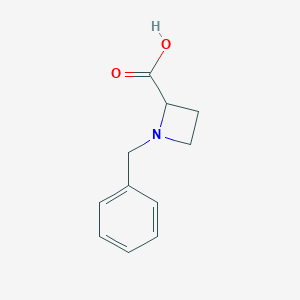
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
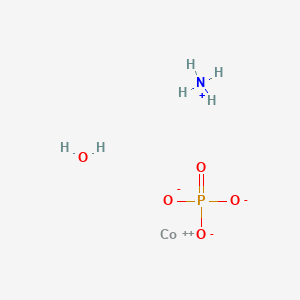
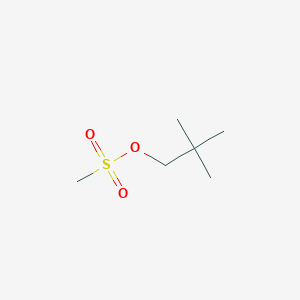
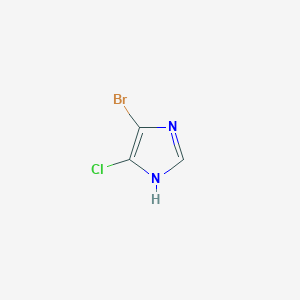
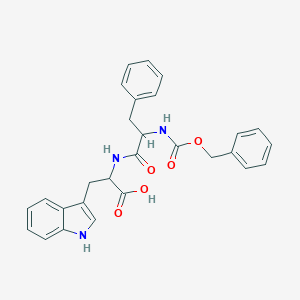
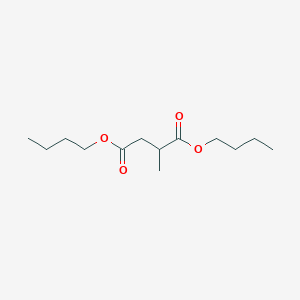
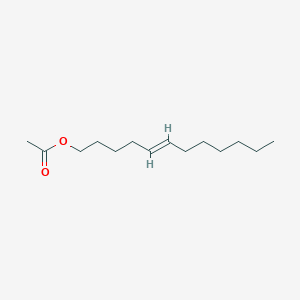
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
